3,5-Dibromo-1-trimethylsilylbenzene
Overview
Description
3,5-Dibromo-1-trimethylsilylbenzene: is an organosilicon compound with the molecular formula C₉H₁₂Br₂Si and a molecular weight of 308.09 g/mol . This compound is characterized by the presence of two bromine atoms and a trimethylsilyl group attached to a benzene ring. It is primarily used in research settings and has applications in various fields of chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1-trimethylsilylbenzene typically involves the bromination of 1-trimethylsilylbenzene. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide (FeBr₃) under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or column chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-1-trimethylsilylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide (NaI) in acetone.
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Major Products Formed:
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Coupling Products: Biaryl compounds.
Reduction Products: 1-Trimethylsilylbenzene.
Scientific Research Applications
Chemistry: 3,5-Dibromo-1-trimethylsilylbenzene is used as a building block in organic synthesis, particularly in the preparation of more complex organosilicon compounds and biaryl derivatives .
Biology and Medicine: While specific biological and medicinal applications are not extensively documented, organosilicon compounds like this compound are often explored for their potential in drug development and as intermediates in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-trimethylsilylbenzene is primarily related to its reactivity in chemical reactions. The presence of bromine atoms and the trimethylsilyl group influences its reactivity and the types of reactions it can undergo. The bromine atoms are reactive sites for substitution and coupling reactions, while the trimethylsilyl group can stabilize intermediates and influence the overall reactivity of the molecule .
Comparison with Similar Compounds
- 3,5-Dibromophenyltrimethylsilane
- 1,3-Dibromo-5-iodobenzene
- 3,5-Dibromo-1-trimethylsilylbenzaldehyde
Comparison: 3,5-Dibromo-1-trimethylsilylbenzene is unique due to the presence of both bromine atoms and a trimethylsilyl group on the benzene ring. This combination of functional groups provides distinct reactivity patterns compared to other similar compounds. For example, 1,3-Dibromo-5-iodobenzene has an iodine atom, which can participate in different types of reactions compared to the trimethylsilyl group .
Properties
IUPAC Name |
(3,5-dibromophenyl)-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Br2Si/c1-12(2,3)9-5-7(10)4-8(11)6-9/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQQTWLBYAKIOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Br2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347817 | |
Record name | 3,5-Dibromo-1-trimethylsilylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17878-23-8 | |
Record name | 3,5-Dibromo-1-trimethylsilylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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